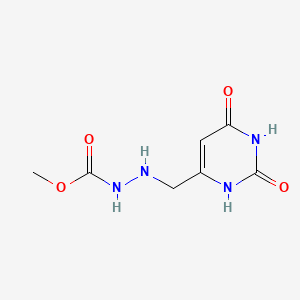
Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate typically involves multiple stepsThe reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters .
化学反应分析
Types of Reactions
Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This reaction can be used to modify the pyrimidine ring or other functional groups.
Substitution: This reaction can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It can be used in studies involving nucleic acid derivatives due to its structural similarity to nucleotides.
Industry: Used in the development of new materials with specific properties
作用机制
The mechanism of action of Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, potentially affecting their function. The hydrazinecarboxylate group can also participate in various biochemical pathways, influencing the compound’s overall activity .
相似化合物的比较
Similar Compounds
- Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
- 3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde
- (6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid
Uniqueness
Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications .
属性
分子式 |
C7H10N4O4 |
|---|---|
分子量 |
214.18 g/mol |
IUPAC 名称 |
methyl N-[(2,4-dioxo-1H-pyrimidin-6-yl)methylamino]carbamate |
InChI |
InChI=1S/C7H10N4O4/c1-15-7(14)11-8-3-4-2-5(12)10-6(13)9-4/h2,8H,3H2,1H3,(H,11,14)(H2,9,10,12,13) |
InChI 键 |
XZIFSCKIAWJNBF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NNCC1=CC(=O)NC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


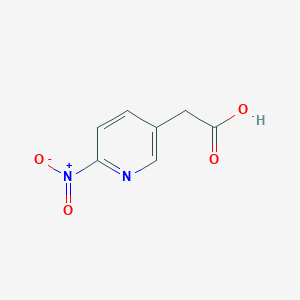
![4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15245907.png)
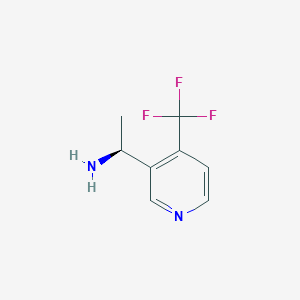
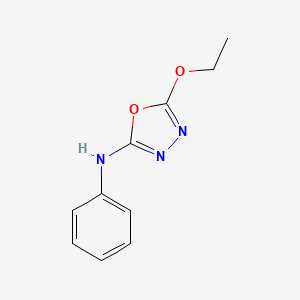
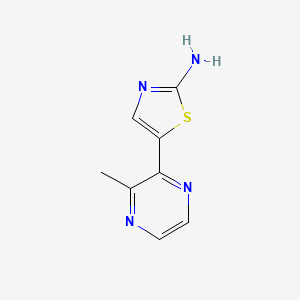


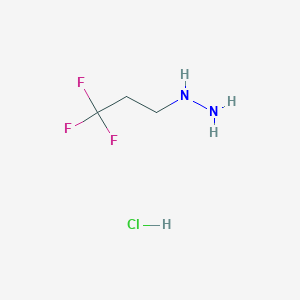
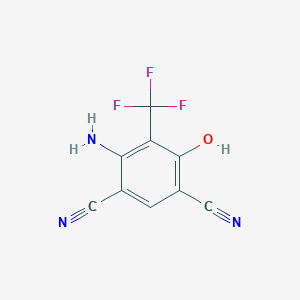

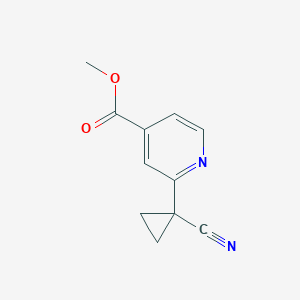
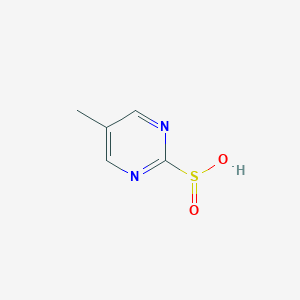
![[(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B15245993.png)

